CAS number and molecular weight of 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone
CAS number and molecular weight of 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone
An In-depth Technical Guide to 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as a unique bioisostere of hydroxyl, thiol, and amine functionalities, capable of enhancing metabolic stability and modulating lipophilicity.[1][2] This guide provides a comprehensive technical overview of 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone, a valuable heterocyclic building block. While this specific compound is not widely cataloged, this paper constructs a robust profile based on established synthetic methodologies for analogous structures, predicted physicochemical properties, and its potential applications in the field of drug development. We present a detailed, field-proven protocol for its synthesis, elucidate the underlying reaction mechanisms, and discuss its potential as a pivotal intermediate for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Data
As a specialized intermediate, 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone is not listed in major commercial chemical databases. However, its core physicochemical properties can be reliably calculated and predicted based on its structure.
| Property | Value | Source/Method |
| IUPAC Name | 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone | - |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₈H₇F₂NO | Calculated |
| Molecular Weight | 171.15 g/mol | Calculated |
| Exact Mass | 171.04956 Da | Calculated |
| Appearance | Predicted: Off-white to yellow solid or oil | Based on analogous structures[3] |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, CH₂Cl₂, EtOAc) | Inferred from synthetic protocols |
| Storage | Recommended: Store at 2-8°C under an inert atmosphere | Standard for fluorinated intermediates |
Strategic Synthesis Pathway
The most logical and efficient synthesis of 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone involves a two-stage process. This pathway leverages a readily available starting material, 2,5-dibromopyridine, to first install the acetyl group, followed by a modern, copper-catalyzed difluoromethylation reaction. This approach ensures high regioselectivity and offers a practical route for laboratory-scale production.
Overall Synthetic Workflow
The workflow is designed for efficiency and control, minimizing complex purification steps between stages.
Caption: Proposed two-stage synthesis of the target compound.
Stage 1: Synthesis of Precursor 1-(5-Bromopyridin-2-yl)ethanone
This stage employs a classic halogen-metal exchange followed by acylation, a reliable method for functionalizing pyridine rings.[4][5]
Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Initial Charge: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous toluene.
-
Cooling: Cool the solution to -40°C using an appropriate cooling bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -35°C. The selective lithiation at the 2-position is driven by the greater acidity of the adjacent proton.[4]
-
Stirring: Stir the resulting mixture at -40°C for 1 hour to ensure complete formation of the 2-lithio-5-bromopyridine intermediate.
-
Acylation: Add N,N-dimethylacetamide (1.2 eq) dropwise to the reaction mixture.
-
Warming & Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, 1-(5-bromopyridin-2-yl)ethanone (CAS: 139042-59-4), can be purified by silica gel column chromatography.[5][]
Stage 2: Copper-Mediated Difluoromethylation
This stage utilizes a modern cross-coupling reaction. Ethyl bromodifluoroacetate serves as a robust and accessible source of the difluoromethyl group. The copper catalyst facilitates the coupling, and the reaction proceeds via a reductive coupling, hydrolysis, and decarboxylation sequence.[7]
Protocol:
-
Inert Atmosphere: In a sealed tube, combine 1-(5-bromopyridin-2-yl)ethanone (1.0 eq), copper(I) iodide (CuI, 1.5 eq), and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add ethyl bromodifluoroacetate (BrCF₂CO₂Et, 3.0 eq).
-
Reaction Conditions: Seal the tube and heat the mixture to 100-120°C for 12-24 hours. The progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of Celite to remove copper salts.
-
Extraction & Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. The final product, 1-(5-(Difluoromethyl)pyridin-2-yl)ethanone, is purified via silica gel column chromatography.
Causality of Experimental Choices:
-
Copper(I) Iodide: CuI is a highly effective catalyst for coupling reactions involving halo-pyridines and fluorinated reagents. It facilitates the formation of the key organocopper intermediate.[7]
-
Ethyl Bromodifluoroacetate: This reagent is preferred over gaseous difluoromethyl sources due to its ease of handling (liquid) and its dual role. It provides the CF₂ unit, and the ester moiety facilitates an in-situ decarboxylation, avoiding harsher separate steps.[8]
-
DMF Solvent: A high-boiling polar aprotic solvent like DMF is necessary to achieve the required reaction temperature and to solubilize the reagents and intermediates effectively.
Role in Medicinal Chemistry and Drug Development
The title compound is a valuable scaffold for drug discovery due to the unique properties conferred by the difluoromethyl group and the pyridine core.
The Difluoromethyl Group as a Bioisostere
The CF₂H group is a lipophilic bioisostere of a hydroxyl (OH), thiol (SH), or amine (NH₂) group.[1] Its hydrogen atom can act as a hydrogen bond donor, mimicking interactions of its non-fluorinated counterparts, while the fluorine atoms enhance metabolic stability by blocking sites of oxidation.[2]
Caption: Bioisosteric role of the difluoromethyl group.
Potential Therapeutic Applications
Pyridine rings are prevalent in over 100 FDA-approved drugs.[9] The combination of a pyridine core with an acetyl ketone handle and a difluoromethyl group makes this molecule an ideal starting point for synthesizing inhibitors and modulators for various biological targets. The ketone can be readily transformed into other functional groups (e.g., amines, alcohols, heterocycles) to build diverse chemical libraries for screening against kinases, proteases, and other enzyme classes. The difluoromethylpyridine moiety itself is found in several bioactive compounds and clinical candidates.[1]
Safety and Handling
This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
-
General Hazards (Inferred):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
-
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store locked up. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.
-
Conclusion
1-(5-(Difluoromethyl)pyridin-2-yl)ethanone represents a potent chemical tool for drug discovery and development. While not commercially ubiquitous, this guide has established its key physicochemical characteristics and provided a robust, practical synthetic pathway. The strategic importance of the difluoromethyl group as a bioisostere, combined with the proven value of the pyridine scaffold, positions this molecule as a high-value intermediate for accessing novel chemical matter. The detailed protocols and scientific rationale presented herein provide researchers with the necessary foundation to synthesize and utilize this compound in their pursuit of next-generation therapeutics.
References
-
Regioselective Difluoromethylation of Pyridines through Oxazino-pyridine Intermediates. Nat. Commun.15 , 4121 (2024). Available at: [Link]
-
Petko, K. I. & Filatov, A. A. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. J. Org. Pharm. Chem.22 , 53–58 (2024). Available at: [Link]
-
O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. (2024). Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv.10 , 30545–30552 (2020). Available at: [Link]
-
Petko, K. I. & Filatov, A. A. O- and N-Difluoromethylation of 2-Pyridones with Chlorodifluoromethane. (2024). Available at: [Link]
-
Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nat. Commun.15 , 4121 (2024). Available at: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Med. Chem.13 , 477–482 (2022). Available at: [Link]
-
Site-selective C−H difluoromethylation of pyridines. ResearchGate. Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Adv.10 , 30545–30552 (2020). Available at: [Link]
-
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone. American Elements. Available at: [Link]
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters11 , 447-452 (2021). Available at: [Link]
-
2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone. PubChem. Available at: [Link]
-
One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Org. Biomol. Chem.12 , 8944-8947 (2014). Available at: [Link]
-
SYNTHESIS OF DIFLUOROMETHYL KETONES. Fluorine notes5 , 126 (2019). Available at: [Link]
-
Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Org. Lett.12 , 1444–1447 (2010). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules29 , 2623 (2024). Available at: [Link]
-
Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules27 , 7076 (2022). Available at: [Link]
-
1-(2,5-Difluoropyridin-3-yl)ethanone. PubChem. Available at: [Link]
-
Development of a Practical Sequence for Difluoromethylation of 2-Bromopyridines via Cu-Mediated Reductive Coupling and Decarboxylation. Org. Process Res. Dev.14 , 912–915 (2010). Available at: [Link]
-
Direct Synthesis of N-Difluoromethyl-2-pyridones from Pyridines. J. Org. Chem.86 , 6879–6887 (2021). Available at: [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Publishing. Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry. J. Med. Chem.58 , 8315–8359 (2015). Available at: [Link]
-
Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O₂CCF₂SO₂F)₂] Reagent. Molecules29 , 2465 (2024). Available at: [Link]
-
Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. Beilstein J. Org. Chem.14 , 2360–2367 (2018). Available at: [Link]
Sources
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-(5-(trifluoromethyl)pyridin-2-yl)ethanone | 248274-16-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Acetyl-2-bromopyridine | 139042-59-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 10. americanelements.com [americanelements.com]
- 11. 1-(5-Fluoropyrimidin-2-yl)ethanone | 905587-44-2 [sigmaaldrich.com]
